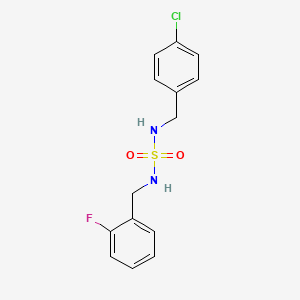
N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide, commonly known as CFBSA, is a sulfamide derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Alkylation of Sulfamic Esters
The reaction of 4-fluorobenzyl bromide with sulfamic esters under phase transfer conditions leads to the preparation of N-dialkyled products, showcasing the versatility of sulfamides in organic synthesis (Debbabi, Beji, & Baklouti, 2005).
Carbonic Anhydrase Inhibitors
Halogenated sulfonamides, including derivatives similar to N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide, have been synthesized and shown potent inhibition of tumor-associated carbonic anhydrase isozyme IX, suggesting their potential as antitumor agents (Ilies et al., 2003).
Electrophilic Fluorination
The synthesis of alpha-fluorosulfonamides demonstrates the utility of sulfonamides in introducing fluorine atoms into molecules, a key step in the development of many pharmaceuticals and agrochemicals (Hill, Liu, & Taylor, 2004).
Bioactivity and Potential Applications
Carbonic Anhydrase Inhibition
Studies have identified various sulfonamide derivatives as potent inhibitors of different carbonic anhydrase isozymes, highlighting their therapeutic potential in conditions such as glaucoma, epilepsy, and certain cancers (Supuran et al., 2013).
Antimicrobial and Antifungal Activity
Sulfanilamide derivatives exhibit antibacterial and antifungal activities, suggesting their application in addressing drug resistance issues (Lahtinen et al., 2014).
Thermal and Antimicrobial Studies
The characterization and study of N-substituted sulfanilamide derivatives reveal their thermal stability and potential for antimicrobial applications, further underscoring the versatility of sulfamide compounds in pharmaceutical development (Lahtinen et al., 2014).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-fluorophenyl)methylsulfamoyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2S/c15-13-7-5-11(6-8-13)9-17-21(19,20)18-10-12-3-1-2-4-14(12)16/h1-8,17-18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWBCNTWAKJOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2733283.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2733285.png)
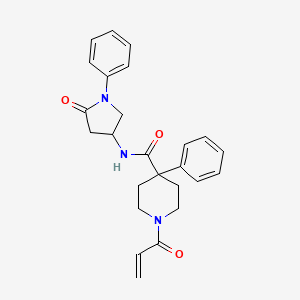
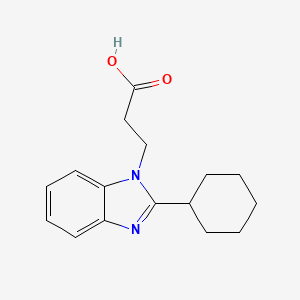
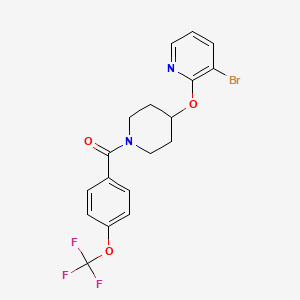
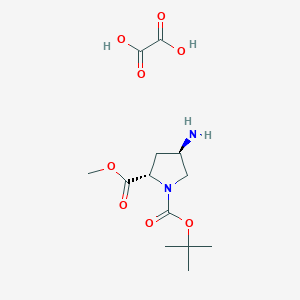
![Ethyl 2-(3,4-dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2733294.png)
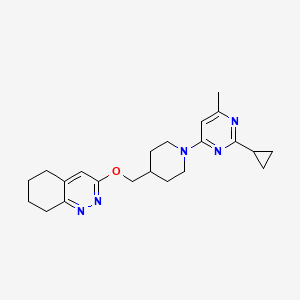
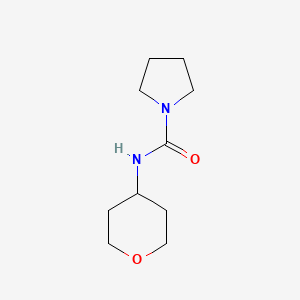
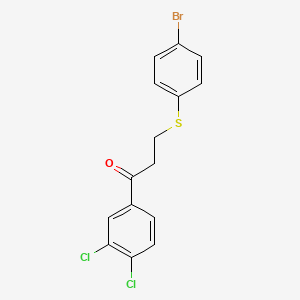
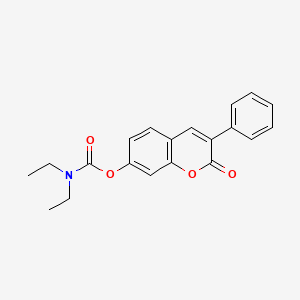
![2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2733305.png)
![8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2733306.png)